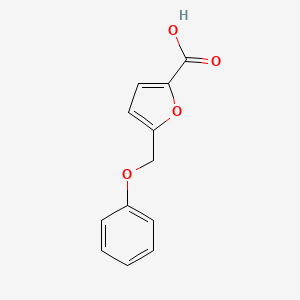

5-(Phenoxymethyl)-2-furoic acid

Description

Significance of Furan (B31954) Ring Systems in Organic Chemistry and Medicinal Chemistry Research

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of organic compounds. ijabbr.comslideshare.net Its presence is noted in numerous natural products, and its derivatives are pivotal in medicinal chemistry. utripoli.edu.ly The incorporation of the furan nucleus into molecules can significantly influence their pharmacokinetic properties, such as absorption and bioavailability, due to the polarity added by the ether oxygen and its potential for hydrogen bonding. slideshare.netresearchgate.net

Furan derivatives exhibit a wide spectrum of biological activities, making them a subject of intense research. utripoli.edu.lyresearchgate.net These activities include antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, and anticancer properties. ijabbr.com The versatility of the furan ring allows for various substitutions, where even slight modifications to the substitution pattern can lead to noticeable changes in biological activity. utripoli.edu.lyresearchgate.net This makes the furan scaffold a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents. utripoli.edu.ly

Overview of Furoic Acid Scaffolds and their Research Applications

Furoic acid, specifically 2-furoic acid, is a key derivative of furan, first described by Carl Wilhelm Scheele in 1780. utripoli.edu.ly It serves as an important bio-based building block, often synthesized from furfural (B47365), which is derived from lignocellulosic biomass. mdpi.comrsc.orgresearchgate.net This sustainable origin adds to its appeal in modern chemical synthesis.

The applications of furoic acid scaffolds are extensive. They are utilized in the synthesis of polymers, flavorings, perfumes, and pharmaceuticals. mdpi.com In medicinal chemistry, furoic acid derivatives are investigated for various therapeutic purposes. For instance, the enzymatic carboxylation of 2-furoic acid can yield 2,5-furandicarboxylic acid (FDCA), a valuable monomer for producing bio-based plastics that could potentially replace petrochemical-derived polymers like PET. nih.gov The chemical stability and reactivity of the carboxylic acid group on the furan ring allow for a wide range of chemical transformations, leading to the creation of diverse molecular libraries for drug discovery and materials science. umich.edu

Contextualization of 5-(Phenoxymethyl)-2-furoic Acid within Furan Chemistry Research

Within the extensive family of furoic acid derivatives, this compound emerges as a compound of interest for researchers. Its structure features a phenoxymethyl (B101242) group attached to the 5-position of the 2-furoic acid core. This specific substitution combines the well-established furoic acid scaffold with a phenoxy moiety, a common feature in many biologically active compounds.

The commercial availability of this compound and its derivatives, such as 3-methyl-5-(phenoxymethyl)-2-furoic acid, from various chemical suppliers indicates its use as a building block in organic synthesis and drug discovery research. genprice.comcymitquimica.comcymitquimica.comsigmaaldrich.com Researchers can utilize this compound as a starting material to explore new chemical entities with potential applications in medicinal chemistry and materials science. The presence of the ether linkage and the aromatic phenoxy group provides sites for further chemical modification, allowing for the systematic investigation of structure-activity relationships.

While specific, in-depth research publications focusing solely on the biological activities of this compound are not widely available in the public domain, its structural components suggest potential areas of investigation. The furan core is associated with a broad range of pharmacological effects, and the phenoxymethyl group can influence properties such as lipophilicity and binding interactions with biological targets. Therefore, this compound represents a valuable scaffold for the development of novel compounds with tailored properties.

Properties

CAS No. |

91368-74-0 |

|---|---|

Molecular Formula |

C12H9O4- |

Molecular Weight |

217.20 g/mol |

IUPAC Name |

5-(phenoxymethyl)furan-2-carboxylate |

InChI |

InChI=1S/C12H10O4/c13-12(14)11-7-6-10(16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)/p-1 |

InChI Key |

KPSLIMYRDNBEGK-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Phenoxymethyl 2 Furoic Acid

Established Synthetic Routes for 5-(Phenoxymethyl)-2-furoic Acid and its Precursors

The creation of this compound can be achieved through various synthetic pathways, primarily utilizing furfural (B47365) or furan-2-carboxylic acid as starting materials.

Furfural-Based Synthesis Pathways

Furfural, a bio-based platform molecule derived from the dehydration of C5 sugars, serves as a key precursor for 2-furoic acid. The industrial synthesis of 2-furoic acid often involves the Cannizzaro reaction of furfural in an aqueous sodium hydroxide (B78521) solution. This disproportionation reaction yields a 1:1 mixture of 2-furoic acid and furfuryl alcohol. While this method is economically viable due to the commercial value of both products, alternative biocatalytic routes have been explored to enhance the yield of 2-furoic acid. For instance, the microorganism Nocardia corallina has been shown to produce 2-furoic acid from furfural with an 88% yield.

Further transformation of the resulting 2-furoic acid would be required to introduce the phenoxymethyl (B101242) group at the 5-position.

Furan-2-Carboxylic Acid Precursors and Derivatization Approaches

A more direct approach to this compound involves the derivatization of furan-2-carboxylic acid or its esters. One common method is the reaction of a 5-(halomethyl)furan-2-carboxylate ester with a phenol (B47542). For example, 5-(chloromethyl)furan-2-carboxylate can be reacted with phenol in the presence of a base to yield the corresponding 5-(phenoxymethyl)furan-2-carboxylate ester, which is then hydrolyzed to the final acid.

Another approach involves the direct oxidation of 5-(phenoxymethyl)-2-furaldehyde.

Specific Reaction Mechanisms and Conditions

The synthesis of 2-furoic acid from furfural can be achieved through various oxidative methods. These include oxidation with air in the presence of sodium hydroxide and silver nitrate, hydrogen peroxide with pyridine (B92270) or picoline, and sodium or potassium hypochlorite. A specific method involves heating furfural with a cuprous oxide-silver oxide catalyst in a sodium hydroxide solution while bubbling oxygen through the mixture.

The introduction of the phenoxymethyl group at the 5-position of the furan (B31954) ring typically proceeds via a Williamson ether synthesis mechanism. This involves the nucleophilic attack of a phenoxide ion on a 5-(halomethyl) or 5-(tosyloxymethyl) furan derivative. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in the presence of a base like potassium carbonate or sodium hydride to deprotonate the phenol.

Synthesis of Analogues and Derivatives of this compound

The structural diversity of this compound can be expanded by modifying both the phenoxy moiety and the furan ring system, leading to a wide range of analogues with potentially altered properties.

Structural Modifications on the Phenoxy Moiety

The phenoxy group of this compound is a versatile site for structural modifications. A variety of substituted phenols can be used in the synthesis to introduce different functional groups onto the aromatic ring. This allows for the systematic investigation of structure-activity relationships.

For instance, analogues with chloro and nitro groups on the phenoxy ring, such as 5-(4-chloro-2-nitro-phenoxymethyl)-furan-2-carboxylic acid, have been synthesized. Other examples include the introduction of alkyl and alkoxy groups, as seen in 5-[(4-tert-pentylphenoxy) methyl]-2-furoic acid and 5-(2-methoxy-4-propyl-phenoxymethyl)-furan-2-carboxylic acid. The synthesis of these analogues generally follows the Williamson ether synthesis route, where the appropriately substituted phenol is reacted with a 5-(halomethyl)furan-2-carboxylate ester

Carboxylic Acid Functionalization and Esterification

The carboxylic acid group at the C-2 position of the furan ring is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives, most notably esters and amides.

Esterification is a common transformation. For instance, the synthesis of methyl 5-((4-cyanophenoxy)methyl)furan-2-carboxylate involves the esterification of the corresponding carboxylic acid group ontosight.ai. This reaction is typically achieved by reacting the furoic acid derivative with an alcohol, such as ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid, often under reflux conditions researchgate.net. The resulting esters, such as ethyl furoate, are valuable intermediates for further synthesis researchgate.net. The general process involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent elimination of water.

Beyond simple esterification, the carboxylic acid can be converted into other functional groups. It can serve as a precursor for amide synthesis by reacting with amines, often via an activated intermediate like an acid chloride. These functionalization reactions are crucial for creating libraries of compounds for various research applications google.com. For example, the reaction of furoic acid derivatives with hydrazine (B178648) hydrate (B1144303) yields furan-2-carboxylic acid hydrazides, which are key intermediates for synthesizing other heterocyclic systems researchgate.net.

Decarboxylative functionalization, where the carboxylic acid group is removed to generate a carbon-centered radical, represents another advanced strategy. nih.gov This radical can then participate in C-C bond-forming reactions, showcasing the versatility of the carboxylic acid as a functional handle. nih.govacs.org

| Derivative Name | Functionalization Type | Key Reagents | Reference |

|---|---|---|---|

| Methyl 5-((4-cyanophenoxy)methyl)furan-2-carboxylate | Esterification | Methanol (B129727), Acid Catalyst | ontosight.ai |

| Ethyl 2-furoate | Esterification | Ethanol, Conc. H₂SO₄ | researchgate.net |

| Furan-2-carboxylic acid hydrazide | Amidation (Hydrazide formation) | Hydrazine Hydrate | researchgate.net |

| 3-(Phenoxymethyl)-1-phenylpyrrolidine-2,5-dione | Decarboxylative Addition | N-phenylmaleimide, TiO₂ (photocatalyst) | acs.org |

Heterocyclic Annulation Strategies Involving the Furoic Acid Scaffold

The this compound scaffold is a valuable building block for constructing more complex, fused heterocyclic systems, a process known as annulation. These strategies leverage the reactivity of both the furan ring and its substituents to form new rings.

One common approach involves converting the carboxylic acid to a more reactive intermediate. For example, 2-furoic acid can be transformed into its corresponding hydrazide researchgate.net. This hydrazide can then undergo cyclocondensation with various reagents. When reacted with different aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), it leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles researchgate.net.

Another strategy involves the reaction of furoic acid derivatives with thiocarbohydrazide (B147625) to form 4-amino-5-mercapto-1,2,4-triazoles. These triazoles are versatile intermediates for further annulation. For instance, they can be heated with substituted aryl furoic acids and phosphorus oxychloride to synthesize complex fused systems containing both furan and triazole rings scispace.com.

Furthermore, the aryloxyacetic acid moiety itself can participate in cyclization reactions. In photochemical reactions with maleimides, aryloxyacetic acids can undergo a cascade process involving an initial radical addition followed by an intramolecular cyclization (annulation) onto the aryl ring, leading to tricyclic pyrrolochromene derivatives. acs.org This demonstrates how the phenoxymethyl side chain can be directly involved in forming new heterocyclic structures. These annulation reactions are significant as they allow for the assembly of novel polycyclic scaffolds from relatively simple furoic acid precursors. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of this compound and its analogues is gaining importance, aiming to create more sustainable and environmentally friendly chemical processes. mdpi.comrsc.org This involves focusing on the entire lifecycle of the synthesis, from starting materials to waste generation.

Sustainable Feedstock Utilization

A key aspect of green chemistry is the use of renewable resources. The furan core of this compound is directly linked to sustainable feedstocks. The precursor, 2-furoic acid, is readily produced from furfural mdpi.comstanford.edu. Furfural is a platform chemical recognized by the U.S. Department of Energy as a top value-added chemical derived from biomass mdpi.com. It is commercially produced by the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose), which are abundant in non-edible lignocellulosic biomass such as agricultural residues and wood waste stanford.edu. By utilizing biomass-derived furfural, the synthesis of furoic acid analogues moves away from a reliance on finite petrochemical resources, representing a significant step towards sustainability. stanford.edunih.gov

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. nih.gov Synthetic routes with high atom economy minimize the generation of waste.

In the context of furoic acid chemistry, this can be achieved by prioritizing certain types of reactions. For example, addition reactions, such as the Diels-Alder cycloaddition that the furan ring can undergo, are inherently 100% atom-economical nih.gov. Catalytic reactions are also preferred over stoichiometric ones because catalysts can facilitate transformations in small amounts without being consumed, thus reducing waste. For instance, the oxidation of an aldehyde group on a furan ring to a carboxylic acid can be performed catalytically using systems like Au/CeO₂, which is more atom-economical than using traditional stoichiometric oxidizing agents that generate large amounts of inorganic waste nih.gov.

Furthermore, designing synthetic pathways that avoid the use of protecting groups simplifies the process, reduces the number of steps, and minimizes waste, thereby improving both step and atom economy. nih.gov

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional organic synthesis often relies on large quantities of volatile and often toxic organic solvents. Green chemistry seeks to eliminate or replace these with safer alternatives.

Solvent-free synthesis , often assisted by microwave irradiation, is a powerful green technique. This method can lead to shorter reaction times, higher yields, and simplified product work-up, all while eliminating the need for a solvent farmaciajournal.comorientjchem.org. The synthesis of various phenoxyacetic acid derivatives has been successfully demonstrated using solvent-free microwave-assisted methods farmaciajournal.com.

When a solvent is necessary, the focus shifts to environmentally benign solvents . Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Reactions such as the photo-oxidation of 2-furoic acid have been successfully carried out in aqueous media mdpi.com. Another approach is the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. For example, the dehydration of fructose (B13574) to produce 5-hydroxymethylfurfural (B1680220) (HMF), a key furanic platform chemical, has been efficiently performed in a biphasic system using a deep eutectic solvent and ethyl acetate (B1210297), another greener solvent choice rsc.org.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 5-(Phenoxymethyl)-2-furoic acid. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete assignment of proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the furan (B31954) ring, the phenoxy group, and the methylene (B1212753) bridge. The protons on the furan ring typically appear as doublets due to coupling with each other. The aromatic protons of the phenyl group exhibit complex splitting patterns in the downfield region. The methylene protons (-CH₂-) are observed as a singlet, and the acidic proton of the carboxylic group usually appears as a broad singlet at a very downfield chemical shift.

While specific experimental data for this exact compound is not widely published, analysis of closely related structures, such as 5-(phenoxymethyl)furan-2-carbaldehyde (B2358396) and other 2,5-disubstituted furans, allows for a reliable prediction of the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 (Furan) | 6.60 - 6.70 | d |

| H-4 (Furan) | 7.20 - 7.30 | d |

| -CH₂- | 5.10 - 5.30 | s |

| Phenyl Protons | 6.90 - 7.40 | m |

| -COOH | 12.0 - 13.0 | br s |

Note: Predicted values are based on analogous compounds. d = doublet, s = singlet, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 158.0 - 162.0 |

| C2 (Furan) | 145.0 - 149.0 |

| C5 (Furan) | 154.0 - 158.0 |

| C3 (Furan) | 112.0 - 114.0 |

| C4 (Furan) | 118.0 - 122.0 |

| -CH₂- | 65.0 - 68.0 |

| C1' (Phenyl, attached to O) | 157.0 - 160.0 |

| Phenyl Carbons | 114.0 - 130.0 |

Note: Predicted values are based on analogous compounds and general substituent effects.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, confirming the H-3/H-4 coupling on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated furan carbons (C3-H3, C4-H4) and the methylene group (-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the quaternary (non-protonated) carbons. Key correlations would include the methylene protons to the furan C5 and the phenyl C1', and the furan protons to the surrounding furan carbons and the carboxylic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₀O₄), the expected monoisotopic mass is approximately 218.0579 Da.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In electrospray ionization (ESI), the molecule would likely be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have been calculated for various adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

|---|---|

| [M-H]⁻ | 217.05062 |

| [M+H]⁺ | 219.06518 |

| [M+Na]⁺ | 241.04712 |

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the loss of CO₂ (44 Da) from the carboxylic acid, cleavage of the ether bond leading to fragments corresponding to the phenoxy radical (m/z 93) and the furfuryl cation portion, and other characteristic furan ring fragmentations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the principal functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |

| C-H (Aromatic/Furan) | Stretching | 3000 - 3100 |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |

| C=C (Aromatic/Furan) | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 |

Note: These are typical ranges and can vary based on the molecular environment and sample state.

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The strong carbonyl (C=O) absorption confirms the presence of the acid functionality. The C-O-C stretching of the ether linkage and the various C=C and C-H bands of the aromatic and furan rings provide further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

As of now, a specific crystal structure for this compound has not been reported in publicly available databases. However, crystallographic studies on analogous compounds, such as nitrophenyl-substituted furan-2-carboxylic acids, have been performed. These studies often reveal significant intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups (forming dimers) and π-π stacking between the aromatic and furan rings, which stabilize the crystal lattice. It is highly probable that this compound would exhibit similar solid-state packing features.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of chemical compounds. For furoic acid derivatives, reversed-phase HPLC methods are commonly employed. nih.govnih.gov A typical HPLC system would utilize a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like acetic acid or ammonium (B1175870) formate) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govnih.gov The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is often carried out using a UV detector, as the furan and phenyl rings absorb UV light. nih.gov The purity of a sample can be assessed by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) can also be used for the analysis of this compound, although it may require derivatization to increase its volatility. The compound would be separated from non-volatile impurities in a heated column, and its purity would be determined by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. For the synthesis of this compound, TLC has been used to determine the completion of the reaction. google.com A common solvent system for TLC analysis of this compound is a mixture of ethyl acetate (B1210297) and hexanes, for example, in a 1:2 ratio. google.com The spots on the TLC plate can be visualized under UV light.

Column Chromatography

For the isolation and purification of this compound on a larger scale, flash column chromatography is often employed. google.com This technique uses a stationary phase, typically silica (B1680970) gel, packed into a column. The crude product is loaded onto the column and eluted with a suitable solvent system, such as a gradient of ethyl acetate in hexanes. google.com Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound.

Table of Spectroscopic and Chromatographic Data

| Technique | Parameter | Observed Value/Conditions | Reference |

| ¹H NMR | Chemical Shift (δ) | 5.0 ppm (s, 2H, 5-methylene) | google.com |

| 6.5 ppm (s, 1H, C4-H of furan) | google.com | ||

| 6.9 ppm (dd, 2H, aromatic) | google.com | ||

| 7.1 ppm (s, 1H, C3-H of furan) | google.com | ||

| 7.3 ppm (dd, 2H, aromatic) | google.com | ||

| Mass Spectrometry | M-H (m/z) | 217 | google.com |

| TLC | Mobile Phase | 1:2 Ethyl Acetate/Hexanes | google.com |

| Flash Chromatography | Stationary Phase | Silica gel | google.com |

| Mobile Phase | 1:2 Ethyl Acetate/Hexanes | google.com |

Computational and Theoretical Studies of 5 Phenoxymethyl 2 Furoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 5-(phenoxymethyl)-2-furoic acid and its derivatives, these computational methods are instrumental in predicting their behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is a cornerstone for understanding the intrinsic properties of molecules like this compound. DFT calculations provide a basis for deriving various reactivity descriptors that quantify the chemical behavior of the molecule.

Key reactivity descriptors derived from DFT include ionization potential, chemical hardness and softness, and electrophilicity. nih.gov These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The electronic structure, as determined by DFT, reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are crucial for predicting sites of chemical reactivity. aps.orgmdpi.com

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and is likely to exhibit higher chemical and biological activity. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. The HOMO-LUMO energy gap can be correlated with experimental observations, such as UV-Vis absorption spectra, providing a theoretical basis for the electronic transitions within the molecule. nih.govresearchgate.net For derivatives of this compound, controlling the HOMO-LUMO gap through chemical modification can be a strategy to fine-tune their electronic properties and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-deficient). researchgate.netwalisongo.ac.id

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the furan (B31954) ring, indicating these are probable sites for electrophilic attack. Conversely, positive potential would be expected around the acidic proton of the carboxyl group. This visualization aids in understanding intermolecular interactions, such as hydrogen bonding, and how the molecule might interact with a biological receptor. nih.govscispace.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govnih.gov These methods are crucial in drug discovery and design for predicting binding modes and affinities. nih.gov

Ligand-Protein Interaction Profiling with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound and its derivatives, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, with the amino acid residues in the active site of a target protein. brylinski.org

For instance, derivatives of furan-2-carboxylic acid have been docked into various protein targets to understand their inhibitory potential. researchgate.netmdpi.com The analysis of these interactions provides a structural basis for the molecule's biological activity and can guide the design of more potent and selective inhibitors. Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. researchgate.net

Binding Affinity Predictions and Conformational Analysis

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein, often expressed as a scoring function or in units of energy (e.g., kcal/mol). nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These predictions are valuable for ranking potential drug candidates before their synthesis and experimental testing. nih.gov

Conformational analysis, both of the ligand and the protein, is an integral part of these simulations. The flexibility of the ligand and the protein's active site can significantly influence the binding mode and affinity. Molecular dynamics simulations allow for the exploration of different conformations of the ligand-protein complex, providing a more dynamic and realistic picture of the binding event compared to static docking. researchgate.net

Allosteric Modulation Mechanisms

Allosteric modulation represents a sophisticated mechanism for regulating protein function, where a modulator molecule binds to a site topographically distinct from the protein's primary (orthosteric) site. mdpi.comnih.gov This binding event induces a conformational change in the protein, which in turn alters the binding affinity or efficacy of the orthosteric ligand, such as an endogenous substrate or drug. nih.gov Allosteric modulators offer significant advantages in drug design, including higher specificity and a "ceiling effect" that can prevent overdosing. nih.govresearchgate.net

While direct studies on the allosteric modulation mechanisms of this compound are not extensively documented, research into related furoic acid derivatives provides valuable insights. For instance, derivatives of 3-furoic acid have been successfully developed as positive allosteric modulators (PAMs) of the dopamine (B1211576) D2 receptor. nih.govresearchgate.net In these cases, the furoic acid scaffold serves as a bioisosteric replacement for an L-proline residue in the endogenous neuropeptide Melanostatin (MIF-1), enhancing the receptor's affinity for dopamine. sciforum.net This suggests that the furoic acid core can be a key structural element for interaction with allosteric sites on G protein-coupled receptors (GPCRs). nih.govresearchgate.net

Computational methods are increasingly vital for identifying these potential allosteric sites. frontiersin.orgpennstatehealthnews.orgbiorxiv.org Algorithms like Allosite and machine learning frameworks such as AutoGluon analyze protein structures to predict "druggable" cavities that could serve as allosteric binding pockets. frontiersin.orgnih.gov These tools use descriptors of pocket features and protein dynamics to distinguish allosteric sites from non-allosteric ones. frontiersin.org Other approaches, based on bond-to-bond propensity analysis, use atomistic, energy-weighted graphs of proteins to identify communication pathways between the orthosteric site and potential allosteric sites, offering a highly efficient method for screening candidate locations. biorxiv.orgarxiv.org For a molecule like this compound, these in silico tools could be employed to screen various protein targets, predict its binding to a putative allosteric site, and elucidate the conformational changes responsible for modulation.

In Silico Prediction of Molecular Properties for Research Applications

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is a cornerstone of computational drug discovery, used to distill the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. nih.govunina.it These models serve as 3D search queries to screen large chemical databases for novel compounds that are likely to be active, a process known as virtual screening. unina.itdovepress.com This approach is particularly valuable for target identification, where a compound with known activity is used to build a model that can then identify its most probable protein targets. nih.gov

A pharmacophore model for this compound would be constructed by identifying its key chemical features, which include:

Hydrogen Bond Acceptors: The carboxylic acid oxygen and the ether oxygen.

Aromatic Rings: The furan and phenyl rings, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features: The phenoxymethyl (B101242) group.

The spatial arrangement of these features creates a unique 3D fingerprint. Computational tools can then search databases of protein binding sites (like PharmMapper) to find targets with complementary features, ranking them based on a fit score. nih.govdovepress.com For example, a study on acidic inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) successfully used a ligand-based pharmacophore model derived from indole (B1671886) derivatives to identify novel, chemically diverse inhibitors. nih.gov This demonstrates how a model built from one chemical class can successfully identify others that fit the required spatial and chemical constraints. By aligning the pharmacophore of this compound with known protein-ligand binding modes, researchers can generate hypotheses about its molecular targets, which can then be validated experimentally.

Prediction of Adduct Formation and Collision Cross Section (CCS)

Modern mass spectrometry (MS) coupled with ion mobility spectrometry (IMS) has become a powerful analytical technique, providing an additional dimension of separation based on an ion's size, shape, and charge. mdpi.com The key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area. arxiv.org Predicting CCS values in silico is critical for identifying unknown molecules by matching experimental data with theoretical values, thereby expanding the utility of MS-based studies beyond libraries of known standards. nih.govmdpi.com

The prediction of CCS is highly sensitive to the ion's exact structure, including its conformation and the site of ionization (i.e., where a proton is added or removed). arxiv.orgnih.gov During electrospray ionization (ESI), molecules like this compound can form various charged species known as adducts. Common adducts in positive ion mode include the protonated molecule [M+H]⁺ and the sodiated molecule [M+Na]⁺, while the deprotonated molecule [M-H]⁻ is common in negative ion mode. nih.gov Computational tools can predict the most likely adducts to form and their corresponding mass-to-charge ratios (m/z). nih.govnih.gov

Once the likely adducts are determined, their 3D structures are modeled, and their CCS values are calculated using either physics-based methods or, more commonly, machine learning models. mdpi.comnih.gov These models are trained on large datasets of experimentally measured CCS values and can predict the CCS for a novel compound with a median relative error often below 3%. mdpi.commdpi.com The accuracy of these predictions allows for higher confidence in compound identification during complex mixture analysis. mdpi.comacs.org

Below is an interactive table showing hypothetical in silico predicted properties for common adducts of this compound, based on typical outcomes from computational prediction platforms.

Mechanistic Investigations of Biological Activities in Preclinical Models

Enzyme Inhibition Studies and Mechanistic Insights

Current research literature does not provide specific data on the direct inhibition of Acetyl CoA Carboxylase (ACC) by 5-(Phenoxymethyl)-2-furoic acid. Studies on ACC inhibition have often focused on other furoic acid derivatives, such as 5-(tetradecyloxy)-2-furoic acid (TOFA). nih.govmedchemexpress.comnih.gov TOFA is recognized as an allosteric inhibitor of ACC alpha (ACCA), the rate-limiting enzyme in the synthesis of long-chain fatty acids. nih.govmedchemexpress.comnih.gov This inhibition by TOFA leads to a reduction in fatty acid synthesis and can induce apoptosis in cancer cells. nih.govnih.gov However, analogous mechanistic studies concerning this compound are not presently available.

There is no specific information available from the searched results detailing the tyrosinase inhibition mechanisms of this compound. Research into tyrosinase inhibitors has explored a wide range of compounds, including other furan (B31954) derivatives like 5-(hydroxymethyl)-2-furfural (HMF), which was found to be a noncompetitive inhibitor of mushroom tyrosinase. mdpi.comnih.govnih.gov Kinetic studies and computational analyses have been employed to understand how various molecules, such as flavonoids and carboxylic acids, interact with and inhibit tyrosinase, but this compound has not been a subject of these specific investigations. mdpi.comnih.govmdpi.com

Detailed studies on the inhibitory effects of this compound against alpha-glucosidase are not found in the current body of research. The inhibition of alpha-glucosidase is a key strategy for managing postprandial hyperglycemia. nih.govresearchgate.net Numerous natural and synthetic compounds, including flavonoids and thielavins, have been identified and studied for their potential to inhibit this enzyme through various mechanisms, such as competitive, non-competitive, and mixed-type inhibition. nih.govfau.deusda.gov While the field is active, the specific role of this compound in glycemic pathway modulation via alpha-glucosidase inhibition remains uninvestigated.

The enoyl-acyl carrier protein (ACP) reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and a validated target for anti-tubercular drugs. nih.govnih.govmdpi.com While direct inhibitory studies on this compound are not specified, the phenoxymethyl (B101242) moiety has been identified as important in the development of new InhA inhibitors. researchgate.net A lead structure containing this moiety was noted for its activity against the InhA enzyme, suggesting that derivatives of phenoxymethyl may have potential in this area. researchgate.net The primary mechanism of well-known drugs like isoniazid (B1672263) involves the inhibition of InhA, which disrupts the mycobacterial cell wall. nih.gov New classes of direct InhA inhibitors, such as 4-hydroxy-2-pyridones, have been identified through phenotypic screening and are effective against isoniazid-resistant strains. nih.gov

Modulation of Ion Channel and Transporter Function

Research has highlighted the role of furan compounds in modulating the function of Aquaporin-1 (AQP1), a channel capable of transporting both water and ions. While direct studies on this compound are absent, significant findings have been reported for its close analogue, 5-(phenoxymethyl)furan-2-carbaldehyde (B2358396) (5-PMFC). frontiersin.orgnih.gov

In studies using human AQP1 channels expressed in Xenopus oocytes, 5-PMFC was identified as the most potent inhibitor of AQP1 ion conductance among several tested furan derivatives. frontiersin.orgnih.gov This inhibition is significant as the AQP1 cation channel is hypothesized to contribute to the pathological ion leak in red blood cells in sickle cell disease. frontiersin.orgnih.govnih.gov Notably, the inhibitory effect of these furan compounds was specific to the ion channel function, with no alteration observed in AQP1's water permeability. frontiersin.orgnih.gov The potent blockade of the AQP1 ion current by 5-PMFC corresponded with its effectiveness as an anti-sickling agent in preclinical models. frontiersin.orgnih.gov

Interactive Data Table: Inhibition of AQP1 Ion Conductance by Furan Derivatives

| Compound | Concentration (µM) | % Block of AQP1 Ion Conductance |

| 5-PMFC | 100 | 98% |

| VZHE006 | 100 | Not specified, but less than 5-PMFC |

| 5-CMFC | 100 | Not specified, but less than VZHE006 |

| 5-NMFC | 100 | Not specified, but less than VZHE006 |

This table summarizes the potent inhibitory effect of 5-PMFC on the Aquaporin-1 (AQP1) ion conductance as reported in studies. frontiersin.orgnih.gov The order of sensitivity was 5-PMFC > VZHE006 > 5-CMFC ≥ 5-NMFC.

Cellular Pathway Perturbation Analysis

Derivatives of 2-furoic acid have demonstrated the ability to induce cell cycle arrest in various cancer cell lines. For instance, 5-tetradecyloxy-2-furoic acid (TOFA), an allosteric inhibitor of acetyl-CoA carboxylase-α (ACCA), has been shown to inhibit the growth of human renal cell carcinoma (RCC) cell lines ACHN and 786-O in a concentration and time-dependent manner. Flow cytometry analysis revealed that TOFA markedly arrests the cell cycle at the G2/M phase. The IC50 values for ACHN and 786-O cells treated with TOFA for 48 hours were 6.06 µg/ml and 5.36 µg/ml, respectively.

Similarly, other related compounds have been observed to induce cell cycle arrest. Phenoxodiol, an isoflavone, induces cell cycle arrest in the G1/S phase in prostate cancer cell lines (LNCaP, DU145, and PC3) by upregulating p21(WAF1) in a p53-independent manner. In oral squamous cell carcinoma (OSCC) cell lines, hypoxia can induce resistance to 5-fluorouracil (B62378) (5-FU) by causing G1 phase cell cycle arrest. Furthermore, a halogen derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, specifically methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7), induced G2/M phase arrest in HepG2 cells. In contrast, another derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8), caused cell cycle arrest at the S and G2/M phases in A549 cells.

Table 1: Cell Cycle Arrest Induction by Furoic Acid Derivatives and Related Compounds

| Compound | Cell Line(s) | Phase of Arrest | Key Findings |

| 5-tetradecyloxy-2-furoic acid (TOFA) | ACHN, 786-O (Renal Carcinoma) | G2/M | Inhibited cell growth in a concentration and time-dependent manner. |

| Phenoxodiol | LNCaP, DU145, PC3 (Prostate Cancer) | G1/S | Upregulated p21(WAF1) independently of p53 status. |

| 5-fluorouracil (under hypoxia) | Oral Squamous Cell Carcinoma | G1 | Hypoxia-induced chemoresistance was associated with G1 arrest. |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | G2/M | Induced cell cycle arrest. |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | S and G2/M | Induced cell cycle arrest at two phases. |

The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. 5-tetradecyloxy-2-furoic acid (TOFA) has been found to lead to cell apoptosis in human renal cell carcinoma cell lines ACHN and 786-O. Western blot analysis indicated that TOFA decreased the phosphorylation of protein kinase B (Akt), mammalian target of rapamycin (B549165) (mTOR), and p70 ribosomal protein S6 kinase (p70S6K), suggesting that TOFA induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway.

The proteasome inhibitor MG132 has been shown to upregulate the death receptor 5 (DR5) in both Bax-proficient and -deficient HCT116 cells, cooperating with Apo2L/TRAIL to induce apoptosis. This process involves the activation of caspases-8 and -3 and cleavage of Bid. While cytochrome c and Smac release from mitochondria and caspase-9 activation were observed in Bax-proficient cells, these effects were diminished in Bax-deficient cells. This indicates that Bax is not absolutely required for DR5-dependent apoptotic signals.

Certain aromatic aldehydes have been investigated for their ability to modulate hemoglobin allostery as a treatment for sickle cell disease. These compounds can bind to hemoglobin and stabilize its high oxygen affinity state, which helps to prevent the sickling of red blood cells. The aldehyde moiety of these compounds forms a reversible covalent Schiff-base interaction with the N-terminal αVal1 amines of the two α-chains of hemoglobin.

5-hydroxymethyl-2-furfural (5HMF), a naturally occurring aromatic aldehyde, has been identified as a promising anti-sickling agent. It forms a high-affinity Schiff-base adduct with sickle hemoglobin (HbS) and inhibits red cell sickling by allosterically shifting the oxygen equilibrium curve to the left. The inactive acid counterpart of 5HMF is 5-hydroxymethyl-2-furoic acid (HMFA).

Inhibition of tubulin polymerization is a validated strategy in cancer therapy. While direct evidence for this compound is limited, related heterocyclic compounds have shown activity in this area. For example, cis-stilbene-1,2,3-triazole congeners have been evaluated for their cytotoxic potential and tubulin polymerization inhibition. One such compound, a benzyl (B1604629) derivative with 2,5-difluoro substitution (9j), demonstrated potent tubulin polymerization inhibition with an IC50 value of 4.51 μM and induced G2/M phase cell cycle arrest in the HCT-116 cell line.

Halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also been investigated for their effect on tubulin polymerization. However, these compounds were found to have a minimal effect on this process, suggesting that their anticancer activity is mediated through other mechanisms.

Antimicrobial and Antifungal Activity Assessment (in vitro)

Various derivatives of furan and related heterocyclic compounds have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 5-nitrofuran-based 1,2,3-triazoles were synthesized and tested for their antitubercular activity. One compound, N-((1-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-nitrofuran-2-carboxamide, was found to be a potent inhibitor of Mycobacterium tuberculosis (MTB) with a minimum inhibitory concentration (MIC) of 0.53 µM.

Other studies have reported the synthesis of triazole and tetrazole fused 1,3,4-oxadiazole (B1194373) compounds from pyrazinoic acid, which exhibited promising antibacterial activity against strains such as Bacillus subtilis and Staphylococcus aureus. Similarly, derivatives of 1,2,4-triazole-3-thiones have shown activity against Bacillus subtilis. An antimicrobial metabolite from Bacillus subtilis URID 12.1 has demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus.

Table 2: Antibacterial Activity of Furan Derivatives and Related Compounds

| Compound/Metabolite | Target Organism(s) | Activity/MIC | Key Findings |

| N-((1-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-nitrofuran-2-carboxamide | Mycobacterium tuberculosis (MTB) | MIC: 0.53 µM | Potent antitubercular activity. |

| Triazole and tetrazole fused 1,3,4-oxadiazoles | Bacillus subtilis, Staphylococcus aureus | Promising antibacterial activity | Derived from pyrazinoic acid. |

| 1,2,4-triazole-3-thione derivatives | Bacillus subtilis | Active against B. subtilis | Showed antibacterial potential. |

| Antimicrobial metabolite from Bacillus subtilis URID 12.1 | Multidrug-resistant Staphylococcus aureus | Significant activity | Effective against resistant strains. |

Antioxidant Activity and Reactive Oxygen Species Scavenging

Detailed in vitro studies to elucidate the specific antioxidant mechanisms of this compound are not extensively documented in publicly available research.

Specific data from in vitro assays detailing the capacity of this compound to inhibit lipid peroxidation is not available in the current body of scientific literature. Research has been conducted on structurally related compounds, but not on this specific molecule. Consequently, its mechanism for inhibiting lipid peroxidation, whether by interfering with the propagation of free radical chain reactions or by other means, remains uncharacterized.

The capacity of this compound to scavenge superoxide (B77818) anions (O₂⁻) in vitro has not been specifically reported. Standard assays, such as those using the xanthine/xanthine oxidase system to generate superoxide radicals, have not been applied to this compound in published studies. Therefore, no quantitative data, such as IC₅₀ values, or mechanistic details regarding its potential superoxide scavenging activity can be presented.

Agrochemical Research: Herbicidal Action Mechanisms

Investigations into the potential herbicidal action of this compound are not found in the available agrochemical research literature. While derivatives of 2-furoic acid have been explored for their effects on plant biochemistry, such as fatty acid oxidation, the specific mechanisms for this compound have not been determined. Its mode of action, whether as an inhibitor of amino acid synthesis, a disruptor of cell growth, or through another phytotoxic pathway, is currently unknown.

Structure Activity Relationship Sar Studies of 5 Phenoxymethyl 2 Furoic Acid Analogues

Correlating Structural Motifs with Enzyme Inhibitory Potency

The inhibitory potential of 5-(phenoxymethyl)-2-furoic acid analogues against various enzymes is a key area of investigation. The core structure, comprising a furan (B31954) ring, a phenoxy group, and a carboxylic acid, provides a scaffold that can be modified to target specific enzyme active sites.

For instance, in the context of fumarase inhibitors, a compound with a similar furoic acid core was identified as an allosteric inhibitor. mdpi.com The binding of this inhibitor was to a pocket composed of unconserved residues, highlighting the potential for developing selective agents. mdpi.com Structure-activity relationship studies on related salicylic (B10762653) acid derivatives as inhibitors of glycolate (B3277807) oxidase have shown that hydrophobic side chains are a key feature for inhibitory activity. csic.es For example, a naphthyl derivative was found to be a potent inhibitor, suggesting that extending the aromatic system can enhance binding. csic.es

Derivatives of 5-phenyloxazole-2-carboxylic acid, which share structural similarities with the furoic acid scaffold, have been investigated as inhibitors of tubulin polymerization. nih.gov These studies indicated that N,5-diphenyloxazole-2-carboxamides showed improved cytotoxicity compared to the parent compound. nih.gov Molecular docking studies suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov

The general requirements for cyclooxygenase-2 (COX-2) inhibition often include the presence of two aromatic rings and a hydrogen bond acceptor. researchgate.net This principle can be applied to the design of this compound analogues, where the furan and phenyl rings can occupy hydrophobic pockets within the enzyme, and the carboxylic acid can act as a hydrogen bond acceptor.

Table 1: Enzyme Inhibitory Potency of Selected Analogues

| Compound Analogue | Target Enzyme | Key Structural Features | Observed Potency (IC₅₀) |

|---|---|---|---|

| Fumarase Inhibitor (Compound 5) | Fumarase | Furoic acid core | 2.5 µM mdpi.com |

| Naphthyl Derivative of Salicylic Acid | Glycolate Oxidase | Naphthyl group | 2.9 ± 1.1 µM csic.es |

| 5-Amino Salicylic Acid Derivative | Glycolate Oxidase | Amino group at C5 | 7.8 ± 1.2 µM csic.es |

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | Tubulin Polymerization | Diphenyl-oxazole-carboxamide | 0.78 - 1.27 µM (antiproliferative) nih.gov |

SAR for Cellular Growth Inhibition and Apoptotic Induction

The ability of this compound analogues to inhibit cell growth and induce apoptosis is a significant aspect of their potential as anticancer agents. The structural features that govern these cellular effects are often linked to their enzyme inhibitory activities.

Studies on 5-phenyloxazole-2-carboxylic acid derivatives have demonstrated that these compounds can exhibit potent antiproliferative activities against various cancer cell lines, including HeLa, A549, and HepG2. nih.gov One particular compound showed greater selectivity for human cancer cells over normal cells. nih.gov The mechanism of action was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov

Analogous to the action of compounds like 5-fluorouracil (B62378) (5-FU), which is known to induce apoptosis in cancer cells, derivatives of this compound could be designed to have similar effects. nih.govnih.gov For instance, the combination of apigenin (B1666066) with 5-FU has been shown to enhance apoptosis in colorectal cancer cells. nih.gov This suggests that combining a furoic acid derivative with other agents could be a viable strategy.

The morphological changes induced by these compounds often include cell shrinkage and detachment from the substrate. mdpi.com Furthermore, flow cytometry analysis can reveal an increase in the population of cells in early and late apoptosis upon treatment. mdpi.com

Table 2: Cellular Effects of Related Compounds

| Compound | Cell Line | Effect | Key Findings |

|---|---|---|---|

| N,5-diphenyloxazole-2-carboxamide (Compound 9) | Hela, A549, HepG2 | Antiproliferative, Cell cycle arrest | IC₅₀ values of 0.78, 1.08, and 1.27 µM, respectively. nih.gov Induced G2/M phase arrest. nih.gov |

| 5-Fluorouracil (5-FU) | Breast Cancer Cells | Apoptosis induction, Inhibition of reproductive activity | Significantly higher apoptosis index compared to non-treated group. nih.gov |

| BHMC (cyclohexanone derivative) | MCF-7 Breast Cancer Cells | Selective cytotoxicity, Apoptosis induction | IC₅₀ decreased over time. mdpi.com Increased early and late apoptosis. mdpi.com |

SAR for Antimicrobial and Antifungal Efficacy

Furan derivatives have been recognized for their broad-spectrum antimicrobial and antifungal properties. nih.govasianpubs.org The incorporation of the this compound scaffold into various heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, has yielded compounds with significant antimicrobial activity. nih.govbiointerfaceresearch.comdergipark.org.tr

The antimicrobial activity of these analogues is influenced by the nature of the substituents on the phenyl ring and the heterocyclic moiety. For example, in a series of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives, the antimicrobial activity was found to correlate with the Hammett's constant of the substituent. nih.gov Electron-withdrawing groups like nitro (NO₂) and chloro (Cl) generally enhanced the activity. nih.gov

In studies of 1,2,4-triazolo[3,4-b] nih.govrsc.orgijnrd.orgthiadiazine derivatives, compounds bearing a furan moiety have shown activity against Staphylococcus aureus and Staphylococcus epidermidis, as well as various fungi. dergipark.org.tr The presence of a thioether linkage and pharmacologically active groups like fluorine and trifluoromethoxy (-OCF₃) has been shown to enhance biological activity against microbial strains. sci-hub.se

Furthermore, derivatives of 2(5H)-furanone, a related structural class, have been shown to repress biofilm formation by bacteria such as Staphylococcus epidermidis. frontiersin.org A novel 2(5H)-furanone derivative possessing a sulfonyl group and an L-menthol moiety exhibited moderate antimicrobial activity against S. aureus. frontiersin.org

Table 3: Antimicrobial and Antifungal Activity of Related Furan Derivatives

| Compound Series | Target Organisms | Key Structural Features for Activity |

|---|---|---|

| 5-(4'-substituted phenylazo)-2-thioxothiazolidinones | B. cereus, S. aureus, A. niger, F. oxysporium | Electron-withdrawing groups (e.g., NO₂, Cl) on the phenyl ring. nih.gov |

| 4-(alkylidene/arylidene)-amino-5-(2-furanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | S. aureus, S. epidermidis | Furan ring combined with triazole-thione moiety. dergipark.org.tr |

| 3,6-disubstituted-1,2,4-triazolo-[3,4-b]1,3,4-thiadiazoles | B. subtilis, P. aeruginosa, C. albicans | Halo-substituted aryl groups and increased lipophilicity. sci-hub.se |

| 2(5H)-furanone derivative (F105) | S. aureus | Sulfonyl group and L-menthol moiety. frontiersin.org |

Impact of Substituent Electronic and Steric Properties on Biological Activity

The electronic and steric properties of substituents on the this compound scaffold play a pivotal role in determining the biological activity of its analogues. The introduction of different functional groups can modulate the compound's lipophilicity, electronic distribution, and ability to interact with biological targets.

The electronic nature of substituents on the phenoxy ring can significantly influence activity. As observed in studies of phenoxyacetic acid derivatives, the number and position of chloro substituents alter the electronic structure and, consequently, the biological activity. mdpi.com Similarly, for antimicrobial agents, electron-withdrawing groups on an aromatic ring can enhance efficacy. nih.gov This is often attributed to an increase in the compound's ability to participate in charge-transfer interactions or its susceptibility to metabolic activation.

Steric factors are equally important. The size and shape of a substituent can dictate whether a molecule can fit into the binding site of an enzyme or receptor. For example, in the development of apixaban (B1684502) derivatives as Factor Xa inhibitors, the introduction of large groups resulted in a complete loss of anticoagulant activity due to steric hindrance. sci-hub.se Conversely, in some cases, bulky groups can be well-tolerated and even improve potency if they can access additional hydrophobic pockets within the binding site. researchgate.net

The lipophilicity of the molecule, which is influenced by both electronic and steric properties of substituents, is a critical determinant of its ability to cross cell membranes and reach its target. In a series of triazolothiadiazoles, compounds with higher lipophilicity were found to be more active. sci-hub.se

Rational Design Principles for Optimized Research Probes

The principles of rational design are instrumental in developing optimized research probes from the this compound scaffold. These probes are valuable tools for studying biological processes and visualizing molecular targets.

For the design of fluorescent probes, a key consideration is the modulation of photophysical properties such as excitation and emission spectra, quantum yield, and Stokes shift. rsc.org This can be achieved by strategic placement of electron-donating and electron-withdrawing groups to control the intramolecular charge transfer (ICT) process. The this compound core can serve as the fluorophore, with substituents on the phenyl ring being modified to fine-tune its fluorescent properties.

The design of probes for specific enzymes often involves incorporating a reactive group that can covalently bind to the target or a recognition motif that ensures selective binding. For instance, a two-photon fluorogenic probe for monoamine oxidase A was designed to undergo an enzymatic reaction that releases the fluorophore, leading to a detectable signal. nih.gov A similar strategy could be employed for developing probes based on the this compound structure.

Furthermore, probes can be designed to be responsive to their environment, such as pH. nih.gov An oxazolidine-based fluorescent probe was rationally designed to exhibit a pH-dependent structural change, allowing it to visualize organelles with different pH values. nih.gov This concept could be adapted to the furoic acid scaffold to create probes for studying pH changes in various cellular compartments. The rational design process is often guided by computational modeling and crystallographic data of the target enzyme to ensure that the designed probe has the appropriate geometry and chemical features for effective binding. researchgate.net

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic-Mass Spectrometric Techniques (LC-MS/MS, GC-MS) for Detection in Complex Biological Matrices

Chromatography coupled with mass spectrometry stands as the gold standard for the selective and sensitive detection of small molecules like 5-(Phenoxymethyl)-2-furoic acid in complex biological samples such as cell lysates, tissue homogenates, and in vitro media. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the compound's physicochemical properties, such as volatility and thermal stability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most prevalent technique for analyzing non-volatile compounds in biological fluids. For this compound, a reversed-phase LC system is typically employed. The separation is achieved on a C18 column, where a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic component (like acetonitrile (B52724) or methanol) is used. mdpi.comnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the preferred ionization method, and it can be operated in either positive or negative ion mode. Given the presence of the carboxylic acid group, negative ion mode ([M-H]⁻) is often more sensitive for detection. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition, minimizing interference from the complex matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. This compound, being a carboxylic acid, is non-volatile. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, prior to GC analysis. nih.govmdpi.com The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., DB-5ms). The separated components are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer. GC-MS analysis provides excellent chromatographic resolution and characteristic fragmentation patterns that aid in structural confirmation. nih.govresearchgate.net

| Parameter | LC-MS/MS | GC-MS |

| Sample Preparation | Protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). | Extraction followed by derivatization (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA). |

| Chromatography Column | Reversed-phase (e.g., C18, 2.1 x 50 mm, 1.8 µm). mdpi.com | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm). mdpi.com |

| Mobile Phase/Carrier Gas | Gradient of water with 0.1% formic acid and acetonitrile. nih.gov | Helium at a constant flow rate. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode. | Electron Ionization (EI). |

| MS Detection Mode | Multiple Reaction Monitoring (MRM). | Full Scan or Selected Ion Monitoring (SIM). |

| Typical Transition (MRM) | [M-H]⁻ → product ion (e.g., loss of phenoxymethyl (B101242) group). | N/A |

| Key Fragment Ions (SIM) | N/A | Molecular ion (M⁺) of the derivative and characteristic fragments. |

Spectrophotometric and Fluorometric Assays for In Vitro Activity Monitoring

Spectrophotometric and fluorometric assays are fundamental tools for high-throughput screening and kinetic analysis of enzyme inhibitors in vitro. nih.govnih.gov While specific assays for this compound are not detailed in the literature, the principles can be readily adapted to study its effects on target enzymes.

Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength resulting from an enzyme-catalyzed reaction. nih.gov If this compound is being tested as an inhibitor of an enzyme that produces a chromogenic product, its activity can be determined by monitoring the decrease in the rate of color formation. For example, if it were to inhibit an oxidase, the consumption of a chromogenic substrate could be followed over time. The assay is typically performed in a microplate format, allowing for the simultaneous testing of multiple compound concentrations.

Fluorometric Assays: Fluorometric assays are generally more sensitive than spectrophotometric methods and measure changes in fluorescence. nih.gov A fluorometric assay could be designed where an enzyme's activity on a non-fluorescent substrate yields a fluorescent product. The inhibitory potential of this compound would be quantified by the reduction in the fluorescence signal. researchgate.net These assays are valuable for detecting low levels of enzyme activity and for studying potent inhibitors. ijbpas.com

| Assay Type | Principle | Application for this compound | Example Setup |

| Spectrophotometric | Measures change in absorbance of a chromogenic substrate or product. nih.gov | Monitoring inhibition of an enzyme that produces a colored product. | Enzyme, substrate, buffer, and various concentrations of the compound are mixed in a 96-well plate. Absorbance is read at a specific wavelength over time using a plate reader. |

| Fluorometric | Measures change in fluorescence of a fluorogenic substrate or product. nih.gov | Monitoring inhibition of an enzyme that acts on a fluorogenic substrate. | Enzyme, a fluorogenic substrate (e.g., derived from coumarin (B35378) or umbelliferone), buffer, and the compound are incubated. The increase in fluorescence is measured with a fluorometer. researchgate.net |

Method Development for Metabolite Profiling in Non-Human Systems

Understanding the metabolic fate of this compound is essential for preclinical research. Method development for metabolite profiling in non-human systems (e.g., in rat or mouse liver microsomes, hepatocytes, or urine) focuses on identifying and structurally elucidating potential metabolites. chemicalbook.com

The process begins with incubating the parent compound with the biological system. Samples are then collected over time, and the reaction is quenched. Sample preparation typically involves protein precipitation followed by solid-phase extraction to concentrate the analytes and remove interfering matrix components.

High-resolution LC-MS/MS, particularly with instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the primary analytical tool. nih.gov The initial step involves a full scan analysis to detect potential metabolites by comparing treated samples with control samples. Putative metabolites are identified based on their accurate mass, which allows for the prediction of their elemental composition. Subsequently, MS/MS fragmentation experiments are performed to elucidate the structure of these metabolites. Common metabolic pathways for a compound like this compound include hydroxylation on the aromatic ring, O-dealkylation (cleavage of the ether bond), and conjugation with endogenous molecules like glucuronic acid or glycine (B1666218). chemicalbook.com For instance, a related compound, 5-hydroxymethyl-2-furaldehyde, is known to be metabolized to 5-hydroxymethyl-2-furoic acid and its glycine conjugate. chemicalbook.com

| Step | Methodology | Purpose | Potential Metabolites of this compound |

| 1. Incubation | In vitro with liver microsomes or hepatocytes; in vivo administration to rodents. | To generate metabolites in a controlled biological system. | N/A |

| 2. Sample Preparation | Protein precipitation and/or Solid-Phase Extraction (SPE). | To extract metabolites and clean up the sample. | N/A |

| 3. Detection | High-Resolution LC-MS (e.g., LC-Q-TOF). | To find all potential metabolite peaks based on accurate mass and retention time shift from the parent drug. | Hydroxylated derivatives, ether bond cleavage products (e.g., phenol (B47542) and 5-carboxy-2-furoic acid), glucuronide conjugates, glycine conjugates. |

| 4. Structural Elucidation | Tandem Mass Spectrometry (LC-MS/MS). | To confirm the structure of detected metabolites by analyzing their fragmentation patterns. | N/A |

Metabolic Investigations in Non Human and in Vitro Systems

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compounds

Currently, there are no publicly available in silico studies detailing the predicted ADME properties of 5-(Phenoxymethyl)-2-furoic acid. Such computational models are crucial in early drug discovery to forecast a compound's pharmacokinetic behavior.

A representative table for such data, were it available, would include parameters like:

| ADME Parameter | Predicted Value | Method/Software |

| Absorption | ||

| Aqueous Solubility | Data not available | |

| Caco-2 Permeability | Data not available | |

| Distribution | ||

| Plasma Protein Binding | Data not available | |

| Volume of Distribution | Data not available | |

| Metabolism | ||

| CYP450 2D6 Inhibition | Data not available | |

| CYP450 3A4 Inhibition | Data not available | |

| Excretion | ||

| Total Clearance | Data not available |

In Vitro Microsomal Stability Assessments (e.g., human microsomal stability, non-human animal liver microsomes)

There is no published data on the in vitro stability of this compound in human or animal liver microsomes. These assays are fundamental for determining the metabolic clearance of a compound.

A typical data table for microsomal stability would present the following:

| Microsomal System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Mouse Liver Microsomes | Data not available | Data not available |

Identification of Metabolites and Metabolic Pathways in Cell-Free Systems or Animal Models

The specific metabolites of this compound have not been characterized in the available literature. Metabolic pathways for this compound, whether through oxidation, hydrolysis, or conjugation, have not been elucidated.

Enzyme Systems Involved in the Biotransformation of this compound

The specific enzyme systems, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the biotransformation of this compound have not been identified.

Advanced Research Applications and Materials Science Potential

Role as a Synthetic Intermediate in Agrochemical Development

Furan (B31954) derivatives are a well-established class of compounds utilized as crucial intermediates in the synthesis of agrochemicals, including pesticides and fungicides. google.commdpi.comresearchgate.net The core structure of 5-(Phenoxymethyl)-2-furoic acid, which combines a furoic acid moiety with a phenoxymethyl (B101242) side chain, makes it a valuable scaffold for developing new active ingredients in crop protection. Furoic acid itself is a known building block for bactericides and fungicides. researchgate.net

While direct application of this compound in commercial agrochemicals is not widely documented, the utility of closely related analogs underscores its potential. For instance, the compound 5-(2,4-Dichloro-phenoxymethyl)-furan-2-carboxylic acid is specifically identified as an intermediate in the synthesis of agrochemicals. lookchem.com This highlights how substitutions on the phenoxy ring can be used to modulate the biological activity of the final product. The synthesis of various furan derivatives for use as pesticides is a subject of ongoing research, with numerous patents protecting novel structures and their applications. semanticscholar.orgunifiedpatents.com Furthermore, derivatives incorporating the furoic acid structure have been explored for a range of bioactivities, including as potential antibacterial agents, which can be relevant for controlling plant pathogens. nih.govmdpi.com The versatility of the furan ring and the ability to modify the phenoxy group suggest that this compound is a significant intermediate for creating diverse libraries of compounds for agrochemical screening.

Precursor for Biomass-Derived Polymers and Specialty Chemicals (e.g., FDCA)

The transition to a bio-based economy has identified 2,5-furandicarboxylic acid (FDCA) as a critical platform chemical. nih.govresearchgate.net Derived from renewable biomass, FDCA is a sustainable substitute for petroleum-derived terephthalic acid, a key component in the production of polyesters like PET. mdpi.comrsc.org The resulting bio-based polymer, polyethylene (B3416737) furanoate (PEF), exhibits superior properties, positioning it as a next-generation material for packaging and other applications.

The most common route to FDCA begins with 5-hydroxymethylfurfural (B1680220) (HMF), another key biomass-derived platform molecule. mdpi.comrsc.orgusda.gov The conversion of HMF to FDCA proceeds through the oxidation of the hydroxymethyl and formyl groups, often involving intermediates such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2-formyl-5-furancarboxylic acid (FFCA). nih.gov

This compound represents a potential alternative precursor in this chemical landscape. Research on related furan esters has shown that the furan ring can be oxidized to yield furan-2,5-dicarboxylic acid derivatives. smolecule.com This suggests a plausible synthetic pathway where this compound could be converted to FDCA. This transformation would likely involve a two-step process: first, the cleavage of the phenoxymethyl ether bond to yield a functional group at the C5 position (such as a hydroxymethyl group, forming HMFCA), followed by the oxidation of this group to a carboxylic acid. This positions this compound as a valuable specialty chemical that can be integrated into the value chain of biomass-derived polymers.

Development of Chemical Probes for Biological Target Validation

Chemical probes are precision small-molecule tools designed to interact with specific protein targets, enabling researchers to study and validate their biological functions. While there is no direct published research identifying this compound specifically as a chemical probe, its structural components are present in various biologically active molecules, suggesting its potential as a scaffold for probe development.

The furoic acid core is a recognized pharmacophore in medicinal chemistry. For example, a patent has been filed for a substituted furoic acid derivative as an inhibitor of Acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism and a target for therapeutic intervention. google.com Other furoic acid derivatives have been investigated for their potential as anti-tubercular agents. researchgate.net The presence of this biologically relevant core in this compound makes it an attractive starting point for designing focused compound libraries. By systematically modifying the phenoxy group, researchers could develop derivatives with high potency and selectivity for a specific biological target, fulfilling the key criteria for a high-quality chemical probe. Such probes would be invaluable for validating novel drug targets and elucidating complex biological pathways.

Exploration in Catalysis or Material Science